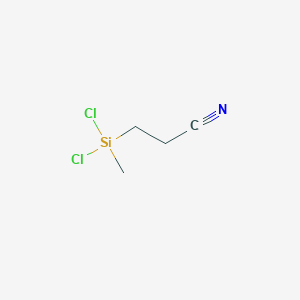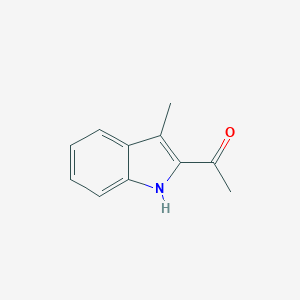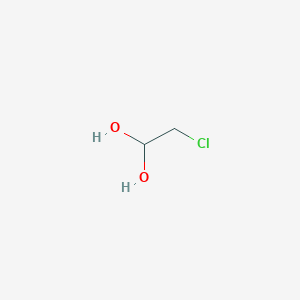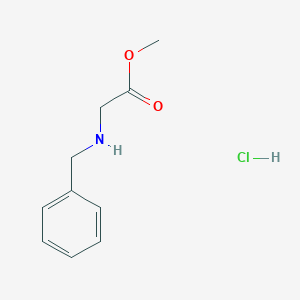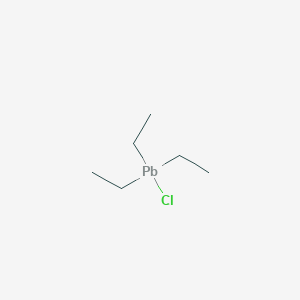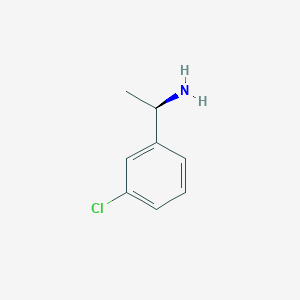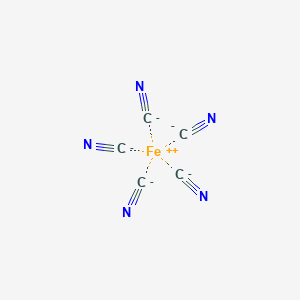
Pentacyanoferrate (II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacyanoferrate (II) is a complex compound with the molecular formula C5FeN5-3 . It is also known by other names such as iron (2+);pentacyanide and Ferrate (3-), pentakis (cyano-C) . The molecular weight of Pentacyanoferrate (II) is 185.93 g/mol .
Synthesis Analysis
The synthesis of Pentacyanoferrate (II) has been studied in various contexts. For instance, a study combined two anti-mycobacterial drugs: pyrazinamide and delamanid, whose active metabolites are pyrazinoic acid (PyzCOOH) and likely nitroxyl (HNO), respectively . A hybrid compound was envisaged by coordination of pyrazine-2-hydroxamic acid (PyzCONHOH) with a Na3[FeII(CN)5] moiety. The corresponding pentacyanoferrate (II) complex Na4[FeII(CN)5(PyzCONHO−)] was synthesized and characterized by several spectroscopic techniques, cyclic voltammetry, and DFT calculations .
Molecular Structure Analysis
The molecular structure of Pentacyanoferrate (II) has been analyzed using various techniques. The InChI string for Pentacyanoferrate (II) is InChI=1S/5CN.Fe/c51-2;/q5-1;+2 . The Canonical SMILES for Pentacyanoferrate (II) is [C-]#N. [C-]#N. [C-]#N. [C-]#N. [C-]#N. [Fe+2] .
Chemical Reactions Analysis
The chemical reactions involving Pentacyanoferrate (II) have been studied. For instance, chemical oxidation of the complex with H2O2 was shown to induce the release of the metabolite PyzCOOH, without the need of the Mycobacterium tuberculosis (Mtb) pyrazinamidase enzyme (PncA) . Control experiments show that both H2O2- and N-coordinated pyrazine FeII species are required .
Physical And Chemical Properties Analysis
The physical and chemical properties of Pentacyanoferrate (II) have been computed. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 10 . The Rotatable Bond Count is 0 . The Topological Polar Surface Area is 119 Ų . The Heavy Atom Count is 11 . The Formal Charge is -3 .
科学的研究の応用
Surface Modification and Matrix Effects : Pentacyanoferrate(II) complexes have been used for modifying surfaces, such as organomodified silica gel, and their properties have been characterized using techniques like FT-IR, Mössbauer spectroscopy, and cyclic voltammetry (Filho et al., 1994).
Spectral Properties and Dimer Formation : The spectral properties of pentacyanoferrate(II) in aqueous solutions and the formation of novel dimer complexes have been observed (Hidalgo & Katz, 1981).
Kinetic Studies with Sulphur Heterocyclic Ligands : Pentacyanoferrate(II) complexes with sulfur heterocyclic ligands have been prepared and characterized, with kinetics of ligand exchange studied using spectrophotometric techniques (Borges, Coelho, & Moreira, 1994).
Interaction with Chitosan : Studies on the complex formed between pentacyanoferrate(II) and chitosan show significant matrix effects, analyzed using infrared and Mössbauer spectroscopy, and cyclic voltammetry (Rodrigues, Laranjeira, Stadler, & Drago, 2000).
Phosphine and Phosphite Ligand Substitution : The preparation and spectroscopic characterization of pentacyanoferrates(II) with phosphine or phosphite ligands have been investigated, highlighting the π-acceptor capability of these ligands (Inoue, Sasagawa, Fluck, & Shirai, 1983).
Thermal Decomposition Studies : Mössbauer spectroscopy and thermal decomposition studies of alkylamine and nitrogen heterocyclic substituted pentacyanoferrate(II) complexes have been conducted, providing insights into the bonding abilities of various ligands (Lanjewar et al., 1996).
Solvent Cage Effects on Photochemistry : Research on the solvent cage effects on the ligand field photochemistry of pentacyanoferrate(II) complexes emphasizes the importance of solvent in recombination decay processes (Lima, Nakano, & Iha, 1999).
Electrochemical Behavior and Quenching Studies : Studies have been conducted on the formal potentials of pentacyanoferrate(II) complexes and their mechanism in quenching luminescence, providing insights into their electrochemical behavior (Toma & Creutz, 1977).
Formation and Dissociation Kinetics : Investigations into the kinetics of formation and dissociation of pentacyanoferrate(II) complexes with various ligands offer insights into their stability and reactivity (Szecsy, Miller, & Haim, 1978).
作用機序
特性
IUPAC Name |
iron(2+);pentacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe/c5*1-2;/q5*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHDFMNLYLLXDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5FeN5-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentacyanoferrate (II) | |
CAS RN |
15699-35-1 |
Source


|
| Record name | Pentacyanoferrate (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015699351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

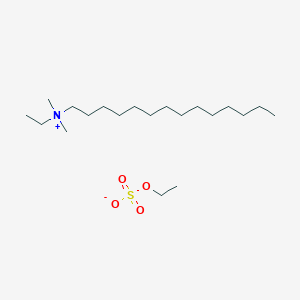



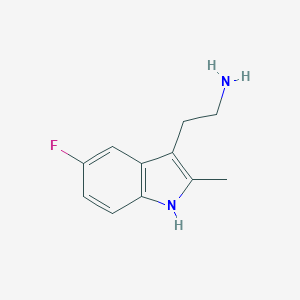
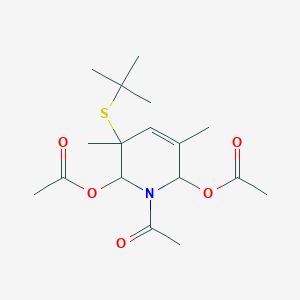
![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
